![molecular formula C13H24N2O4 B2883397 (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate CAS No. 1286207-06-4](/img/structure/B2883397.png)
(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate
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Description
(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine, which is a heterocyclic organic compound used in the synthesis of numerous drugs and pharmaceuticals. The synthesis method of (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate is complex, and it requires specialized equipment and expertise. However, the compound's unique properties make it an essential tool for scientific research.
Scientific Research Applications
Key Intermediate in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. For example, it has been used in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The process involves acylation, sulfonation, and substitution steps, with the total yield of the steps being 20.2% (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).
Asymmetric Synthesis and Chiral Building Blocks
The compound also serves as a precursor for asymmetric synthesis and the creation of chiral building blocks. For instance, its derivatives have been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, showcasing its versatility in generating complex chiral structures (J. Marin, C. Didierjean, A. Aubry, J. Casimir, J. Briand, G. Guichard, 2004).
Catalysis and Kinetic Resolution
It has also been explored in catalytic processes and kinetic resolution strategies. For example, (R)-(+)-N-Methylbenzoguanidine ((R)-NMBG) utilized a tert-butyl ester moiety for achieving high selectivity in the acylative kinetic resolution of racemic β-hydroxy esters, demonstrating the compound's role in enhancing selectivity and efficiency in catalytic reactions (A. Yamada, Kenya Nakata, 2016).
Synthesis of Biologically Active Compounds
Moreover, this chemical has been instrumental in the synthesis of biologically active compounds, such as crizotinib, a treatment for non-small cell lung cancer. This is achieved through multi-step synthesis processes that highlight the compound's role in creating intermediates for complex organic molecules (Dejia Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).
properties
IUPAC Name |
tert-butyl (3R)-3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUXRCMCMDZPF-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate |
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